
SSTR5 antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SSTR5 antagonist 1 is a selective inhibitor of the somatostatin receptor subtype 5 (SSTR5). Somatostatin is a peptide hormone that regulates the secretion of various endocrine hormones via five G-protein-coupled receptors, including SSTR5. This compound has been identified as a potential therapeutic agent for conditions related to growth hormone deficiency, female infertility, and alopecia .
Méthodes De Préparation
The synthesis of SSTR5 antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates, followed by purification and characterization .
Analyse Des Réactions Chimiques
SSTR5 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
The compound known as SSTR5 antagonist 1, also referred to as SCO-240 or compound 25a, is a selective antagonist of the somatostatin receptor subtype 5. This compound has garnered attention for its potential applications in various therapeutic areas, particularly in the management of metabolic disorders such as diabetes and growth hormone-related conditions. This article will explore the scientific research applications of this compound, supported by comprehensive data and case studies.
Enhanced GLP-1 Secretion
Research indicates that SSTR5 antagonism significantly increases GLP-1 secretion, which plays a vital role in glucose homeostasis. In rodent models, selective SSTR5 antagonism has been shown to reverse the inhibitory effects of somatostatin on insulin secretion from isolated human islets. This effect leads to elevated systemic GLP-1 levels, resulting in improved glucose tolerance and insulin sensitivity .
Key Findings:
- Study on Rodent Models: A study demonstrated that SSTR5 antagonists increased GLP-1 levels more than threefold compared to wild-type controls in response to glucose stimulation .
- Clinical Implications: The enhancement of GLP-1 secretion through SSTR5 antagonism suggests potential therapeutic benefits for patients with type 2 diabetes, where maintaining adequate GLP-1 levels is crucial for glycemic control .
Improvement of Insulin Sensitivity
SSTR5 antagonists have also been shown to improve insulin sensitivity. In a study involving KK-Ay mice, a model for type 2 diabetes, two-week oral administration of an SSTR5 antagonist resulted in significant reductions in glycosylated hemoglobin levels and plasma glucose. The compound also enhanced liver insulin action and reduced hepatic glucose production .
Clinical Relevance:
- HOMA-IR Reduction: The Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) showed significant improvement following treatment with SSTR5 antagonists, indicating enhanced insulin sensitivity .
- Potential as Therapeutic Agents: These findings suggest that SSTR5 antagonists could serve as novel therapeutic agents for managing insulin resistance in type 2 diabetes patients.
Applications in Growth Hormone Disorders
Recent studies have highlighted the role of SSTR5 antagonists in stimulating growth hormone (GH) secretion. A clinical trial involving healthy individuals demonstrated that oral administration of SCO-240 significantly stimulated GH secretion without altering other pituitary hormones. This suggests a potential application for treating GH-related disorders .
Study Insights:
- Safety and Tolerability: The study reported that SCO-240 was safe and well-tolerated at all doses tested, indicating its potential for further clinical development .
- Pharmacodynamics: The pharmacodynamic profile showed robust GH stimulation, suggesting that SSTR5 antagonism could be beneficial for conditions characterized by GH deficiency or dysregulation.
Summary Table of Key Findings
Mécanisme D'action
SSTR5 antagonist 1 exerts its effects by selectively binding to the SSTR5 receptor, thereby inhibiting its activity. This inhibition leads to the modulation of downstream signaling pathways involved in hormone secretion and cell proliferation. The molecular targets of this compound include the SSTR5 receptor and associated G-protein-coupled signaling pathways .
Comparaison Avec Des Composés Similaires
SSTR5 antagonist 1 is unique in its high selectivity and potency for the SSTR5 receptor compared to other somatostatin receptor antagonists. Similar compounds include:
Pasireotide: A cyclic peptide that activates both SSTR5 and SSTR2 but has less selectivity for SSTR5.
Octreotide: Another cyclic peptide that preferentially binds to SSTR2 over SSTR5.
Compound 10: A novel SSTR5 antagonist with enhanced potency and selectivity compared to previously reported compounds
These compounds differ in their selectivity, potency, and therapeutic applications, with this compound being particularly effective in targeting SSTR5-related disorders.
Activité Biologique
Somatostatin receptor subtype 5 (SSTR5) antagonists, particularly SSTR5 antagonist 1, have garnered significant attention in the field of diabetes research due to their potential to modulate glucose metabolism and enhance insulin secretion. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Overview of SSTR5 and Its Role in Glucose Homeostasis
SSTR5 is one of five G-protein coupled receptors that mediate the effects of somatostatin (SST), a peptide hormone involved in the regulation of various endocrine functions, including the inhibition of insulin and glucagon-like peptide-1 (GLP-1) secretion. SSTR5 is predominantly expressed in pancreatic islet cells and enteroendocrine cells of the gastrointestinal tract, where it plays a crucial role in maintaining glucose homeostasis by modulating hormone release .
The antagonism of SSTR5 leads to increased secretion of GLP-1 and insulin, thereby improving glycemic control. This effect is particularly pronounced when SSTR5 antagonists are used in conjunction with DPP-4 inhibitors, which further enhance GLP-1 levels. Studies have demonstrated that selective SSTR5 antagonism can reverse the inhibitory effects of SST on insulin secretion from isolated human islets, indicating a direct impact on pancreatic function .
Efficacy in Animal Models
Research has shown that this compound significantly lowers plasma glucose levels in diabetic mouse models. In an oral glucose tolerance test (OGTT), a dose of 10 mg/kg resulted in an impressive reduction of glucose excursions by up to 87% . Additionally, knockout studies have indicated that mice lacking SSTR5 exhibit enhanced glucose-dependent insulin secretion (GDIS) compared to wild-type mice, further supporting the role of SSTR5 antagonism in improving insulin sensitivity .
Clinical Studies
A recent clinical trial involving SCO-240, an oral SSTR5 antagonist, demonstrated its safety and tolerability in healthy individuals. The study revealed that SCO-240 effectively stimulated growth hormone (GH) secretion without adversely affecting other pituitary hormones . This suggests that SSTR5 antagonists could have broader applications beyond glycemic control, potentially addressing GH-related disorders.
Table 1: Summary of Key Findings on this compound
Case Study: Enhanced GLP-1 Secretion
In a study investigating the effects of SSTR5 antagonism on GLP-1 levels, researchers treated mice with an SSTR5 antagonist alongside a DPP-4 inhibitor. The results indicated a synergistic increase in systemic GLP-1 levels, leading to improved glycemic control beyond what was observed with either agent alone . This finding underscores the potential for combination therapies involving SSTR5 antagonists in managing type 2 diabetes.
Propriétés
IUPAC Name |
1-[2-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN3O5/c1-3-35-23-13-19(14-24(36-4-2)26(23)20-5-7-22(29)8-6-20)16-31-17-28(18-31)15-25(30-37-28)32-11-9-21(10-12-32)27(33)34/h5-8,13-14,21H,3-4,9-12,15-18H2,1-2H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRAIIGEZLINAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CC4(C3)CC(=NO4)N5CCC(CC5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.